(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid
Description
Properties
IUPAC Name |
(2R)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRRTFCDSZGFSZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153602 | |
| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89483-08-9 | |
| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89483-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its Boc-protected amine group makes it a versatile intermediate in peptide synthesis and other amine-related reactions.
Biology: The cyclopropyl group can impart unique biological properties, making the compound a candidate for drug discovery and development. It may interact with biological targets in ways that simpler structures cannot.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound's structural features may enhance its binding affinity and selectivity towards specific biological targets.
Industry: In the chemical industry, the compound can be used as an intermediate in the synthesis of various fine chemicals, agrochemicals, and materials.
Mechanism of Action
The mechanism by which (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid exerts its effects depends on its specific biological target. The Boc group can be removed under acidic conditions, revealing the free amine, which can then interact with enzymes, receptors, or other biomolecules. The cyclopropyl group may enhance binding affinity or alter the compound's pharmacokinetic properties.
Molecular Targets and Pathways Involved:
Enzymes: The free amine may act as an inhibitor or activator of specific enzymes.
Receptors: The compound may bind to receptors involved in signaling pathways, modulating their activity.
Pathways: It may influence metabolic or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Antiviral Research
MPI17a: (S)-2-((2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-3-cyclopropylpropanoic Acid
- Structure : Differs in the P3 position, incorporating a benzyloxycarbonyl (Cbz) group and tert-butoxybutanamido substituent.
- Synthesis Yield : 90% (higher than many analogs) .
- Application : Key to antiviral potency, targeting viral proteases .
MPI24c: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclopropylacetamido)-3-cyclopropylpropanoic Acid
- Structure : Features dual cyclopropyl groups (in both the acetamido and side chain positions).
- Synthesis Yield : 85% .
- Role : Enhanced steric hindrance improves selectivity against viral enzymes .
MPI19c: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanamido)-3-cyclopropylpropanoic Acid
Enantiomeric and Substituted Derivatives
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic Acid (CAS: 56675-37-7)
- Structure : S-enantiomer with a thiophene substituent instead of cyclopropyl.
- Application : Used in laboratory chemical synthesis .
- Key Difference : Thiophene’s aromaticity alters electronic properties, affecting binding to sulfur-containing enzymes .
(R)-2-((tert-Butoxycarbonyl)amino)-3-(tert-butylthio)propanoic Acid (CAS: 56976-06-8)
Anticancer Research Derivatives
Type D Inhibitors (e.g., CW3)
Data Tables: Key Comparative Metrics
Critical Analysis of Structural and Functional Differences
- Cyclopropyl vs. Aromatic Groups : Cyclopropyl-containing analogs (e.g., target compound, MPI24c) exhibit higher conformational rigidity, favoring binding to proteases. In contrast, aromatic substituents (e.g., thiophene in ) enhance π-π interactions in enzyme active sites.
- Enantiomeric Effects : The R-configuration in the target compound is critical for anticancer activity, while S-enantiomers (e.g., CAS 89483-06-7 ) may show divergent biological profiles due to stereospecific enzyme recognition.
- Synthetic Yields : Analogs with simpler substituents (e.g., MPI17a at 90% yield ) often achieve higher yields than those with bulky groups (e.g., MPI19c at 82% ).
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, often referred to as Boc-3-cyclopropylalanine, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological activities, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 229.28 g/mol
- CAS Number : 888323-62-4
- Structure : The compound features a cyclopropyl group attached to a propanoic acid backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino group.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclopropyl Derivative : Utilizing cyclopropyl precursors and standard organic reactions.
- Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
The biological activity of Boc-3-cyclopropylalanine has been investigated in various contexts, particularly its role as a building block in peptide synthesis and its potential effects on cellular processes:
- Inhibition of Enzymatic Activity : Some studies suggest that Boc-3-cyclopropylalanine can inhibit specific proteases, potentially affecting protein turnover and cellular signaling pathways.
- Antimicrobial Properties : Preliminary research indicates that derivatives of this compound may exhibit antimicrobial activity against certain bacterial strains.
Case Studies
- Peptide Synthesis : A study demonstrated the incorporation of Boc-3-cyclopropylalanine into peptides designed to target specific receptors involved in cancer progression. The resulting peptides showed enhanced binding affinity compared to those synthesized with standard amino acids .
- Neuroprotective Effects : Another investigation explored the neuroprotective effects of peptides containing Boc-3-cyclopropylalanine in models of neurodegenerative diseases. Results indicated reduced neuronal apoptosis and improved cell viability under oxidative stress conditions .
Research Findings
The following table summarizes key findings from recent studies on Boc-3-cyclopropylalanine:
Q & A
Q. What are the standard synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by cyclopropane ring introduction. For example:
- Step 1 : Coupling Boc-protected intermediates with cyclopropane-containing precursors using carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .
- Step 2 : Deprotection under hydrogenation with palladium carbon to yield the final product .
Key characterization includes ¹H/¹³C NMR (e.g., Boc group protons at δ 1.3–1.5 ppm, cyclopropane protons as multiplets near δ 0.5–1.2 ppm) and HPLC for purity validation .
Q. How is enantiomeric purity validated for this compound?
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve (R)- and (S)-enantiomers .
- Optical Rotation : Compare observed [α]D values against literature data (e.g., [α]D²⁵ = +15° to +25° for the R-configuration in similar Boc-protected amino acids) .
Q. What are its primary applications in academic research?
- Peptide Synthesis : Acts as a non-proteinogenic amino acid building block to introduce cyclopropane constraints, enhancing peptide stability or modulating bioactivity .
- Enzyme Inhibitor Design : Used in kinase or protease inhibitor libraries to explore steric and electronic effects of the cyclopropane moiety .
Advanced Research Questions
Q. How can coupling efficiency be optimized during synthesis?
- Reagent Selection : Use DCC/DMAP in anhydrous dichloromethane at 25°C for 19 hours to achieve >90% coupling yields .
- Side Reaction Mitigation : Add 1% HOBt (hydroxybenzotriazole) to suppress racemization during activation .
- Temperature Control : Maintain reactions below 30°C to prevent Boc-group cleavage .
Q. What strategies resolve low yields in cyclopropane ring formation?
- Precursor Design : Use iodocyclopropane derivatives (e.g., 3-cyclopropylpropanoic acid iodophenyl analogs) for efficient ring closure via Ullmann or Suzuki couplings .
- Catalytic Systems : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning to enhance cyclopropane stability under cross-coupling conditions .
Q. How does the cyclopropane moiety influence peptide conformational studies?
- Steric Effects : The rigid cyclopropane restricts backbone φ/ψ angles, favoring α-helical or β-turn conformations in peptides. This is validated via circular dichroism (CD) and X-ray crystallography .
- Biochemical Impact : Incorporation into peptide substrates can alter enzyme binding kinetics, as seen in studies where cyclopropane-modified peptides showed 3–5× higher IC₅₀ values against proteases .
Q. What analytical methods troubleshoot purification challenges?
Q. How do stereochemical errors affect bioactivity data interpretation?
- Case Study : In kinase inhibitor libraries, the (S)-enantiomer of a related compound showed 10× lower activity than the (R)-form due to mismatched binding pocket interactions .
- Resolution : Always validate enantiopurity using chiral columns before biological assays to avoid false negatives/positives .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity of cyclopropane-modified peptides?
- Variable Factors : Differences in cell permeability (logP altered by cyclopropane hydrophobicity) or assay conditions (e.g., pH affecting Boc-group stability) .
- Solution : Normalize data using internal controls (e.g., unmodified peptides) and report detailed synthetic protocols (e.g., Boc deprotection methods) .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
